

O-Benzyl-L-tyrosine p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Benzyl-L-tyrosine toluene-p-sulphonate*

Cat. No.: *B554931*

[Get Quote](#)

An in-depth review of the synthesis, properties, and applications of a key building block in peptide chemistry and drug discovery.

O-Benzyl-L-tyrosine p-toluenesulfonate, also referred to as L-Tyrosine Benzyl Ester p-toluenesulfonate, is a crucial derivative of the amino acid L-tyrosine. Its strategic use of protecting groups—a benzyl ester on the carboxyl group and a tosylate salt of the amino group—makes it an invaluable tool for researchers, particularly in the field of peptide synthesis and the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.

Chemical and Physical Properties

O-Benzyl-L-tyrosine p-toluenesulfonate is a white to off-white crystalline solid. The presence of the benzyl and tosyl groups enhances its stability and solubility in organic solvents commonly used in peptide synthesis.

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₅ NO ₆ S	[1]
Molecular Weight	443.51 g/mol	[1]
CAS Number	53587-11-4	[2]
Melting Point	177 °C	[1]
Appearance	White to Almost white powder/crystal	[1]
Solubility	Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[1]
Optical Rotation	[α] ₂₀ /D ~ -13° (c=3, in Methanol)	[1]

Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate

The most common and efficient method for the synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate is the Fischer-Speier esterification. This method involves the direct esterification of L-tyrosine with benzyl alcohol in the presence of a strong acid catalyst, typically p-toluenesulfonic acid, with the simultaneous azeotropic removal of water to drive the reaction to completion.[3][4]

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established methods for the synthesis of amino acid benzyl ester p-toluenesulfonate salts.[3][4]

Materials:

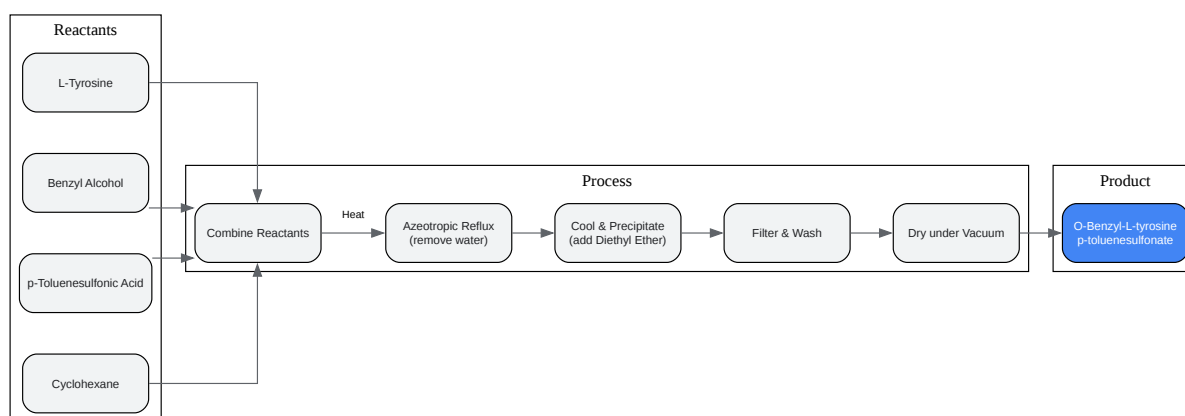
- L-Tyrosine
- Benzyl alcohol

- p-Toluenesulfonic acid monohydrate
- Cyclohexane (or Toluene)
- Diethyl ether or Ethyl acetate
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add L-tyrosine, a molar excess of benzyl alcohol, and a stoichiometric amount of p-toluenesulfonic acid monohydrate.
- **Solvent Addition:** Add cyclohexane as the azeotropic solvent. The use of cyclohexane is recommended over more hazardous solvents like benzene or toluene to minimize racemization.[4]
- **Azeotropic Reflux:** Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.
- **Crystallization:** After cooling the reaction mixture, the product, O-Benzyl-L-tyrosine p-toluenesulfonate, will precipitate. The precipitation can be facilitated by the addition of diethyl ether or ethyl acetate.[4]
- **Isolation and Purification:** Collect the crystalline product by filtration. Wash the crystals with cold diethyl ether to remove any unreacted benzyl alcohol and other impurities.
- **Drying:** Dry the purified product under vacuum to obtain O-Benzyl-L-tyrosine p-toluenesulfonate as a white crystalline solid.

Yield: High yields are typically reported for this procedure.[4]



[Click to download full resolution via product page](#)

Synthesis of O-Benzyl-L-tyrosine p-toluenesulfonate.

Spectroscopic Data

The structural confirmation of O-Benzyl-L-tyrosine p-toluenesulfonate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. While a definitive spectrum for the tosylate salt is not readily available in all literature, the expected chemical shifts can be inferred from related structures.

¹H NMR (Expected Chemical Shifts):

- Aromatic Protons (Benzyl & Tyrosine rings): δ 7.0-7.5 ppm

- Aromatic Protons (Tosylate ring): δ 7.1 and 7.7 ppm (two doublets)
- CH₂ (Benzyl ester): $\sim\delta$ 5.2 ppm
- α -CH (Tyrosine): $\sim\delta$ 4.0 ppm
- β -CH₂ (Tyrosine): $\sim\delta$ 3.0 ppm
- CH₃ (Tosylate): $\sim\delta$ 2.3 ppm

¹³C NMR (Expected Chemical Shifts):

- C=O (Ester): $\sim\delta$ 170 ppm
- Aromatic Carbons: δ 115-160 ppm
- α -C (Tyrosine): $\sim\delta$ 55 ppm
- CH₂ (Benzyl ester): $\sim\delta$ 67 ppm
- β -C (Tyrosine): $\sim\delta$ 37 ppm
- CH₃ (Tosylate): $\sim\delta$ 21 ppm

Applications in Peptide Synthesis

O-Benzyl-L-tyrosine p-toluenesulfonate is a key intermediate in peptide synthesis, primarily utilized in Solid-Phase Peptide Synthesis (SPPS). The benzyl group protects the carboxylic acid of tyrosine, while the tosylate salt form provides a stable, crystalline solid that is easy to handle and weigh. The amino group is deprotected in situ during the coupling reaction.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol outlines the general steps for the incorporation of O-Benzyl-L-tyrosine p-toluenesulfonate into a growing peptide chain using standard Fmoc-based SPPS.

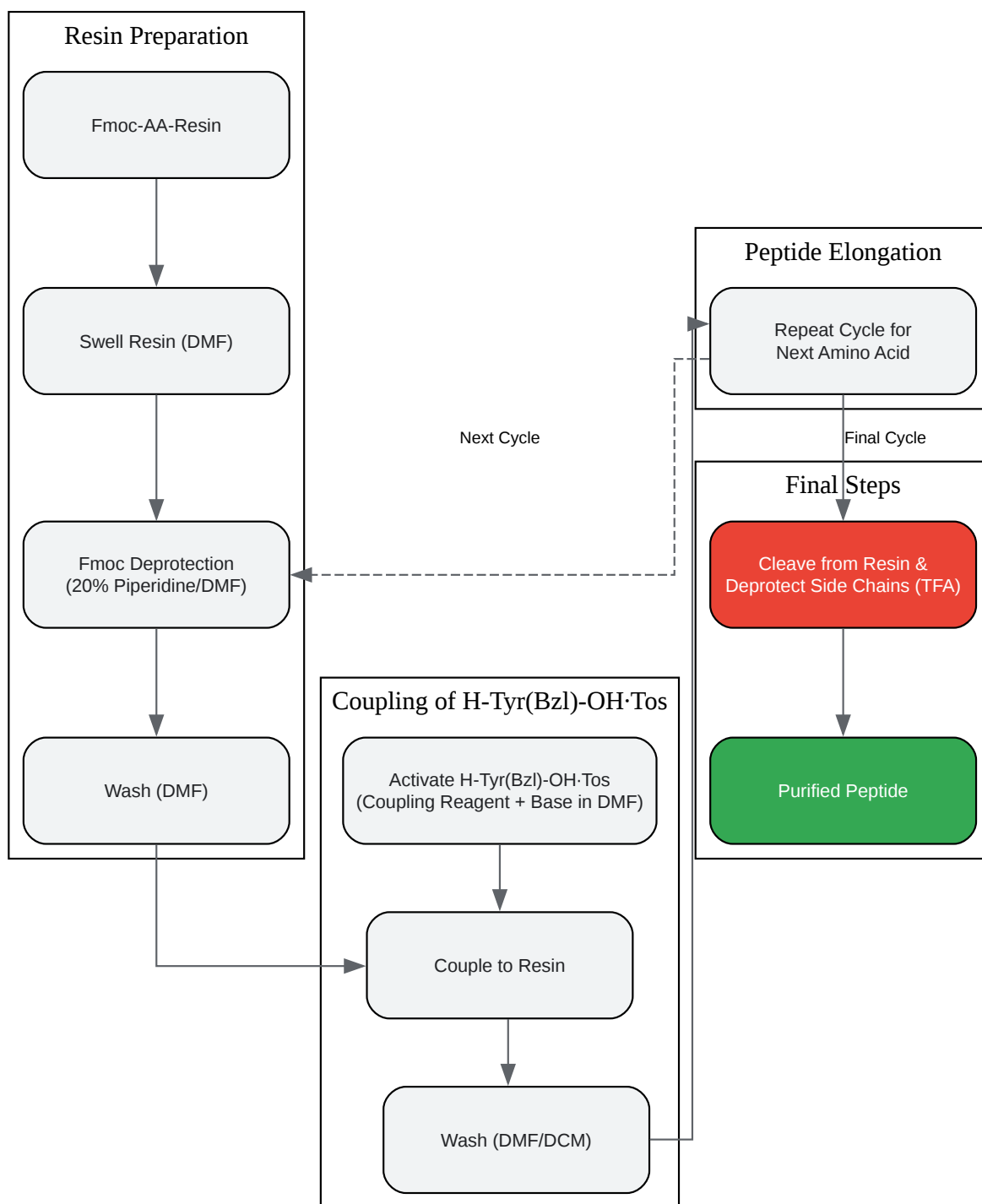
Materials:

- Fmoc-protected amino acid-loaded resin
- O-Benzyl-L-tyrosine p-toluenesulfonate (H-Tyr(Bzl)-OH·Tos)
- Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
- Base (e.g., DIPEA or NMM)
- DMF (Peptide synthesis grade)
- DCM (Peptide synthesis grade)
- Piperidine solution (20% in DMF) for Fmoc deprotection
- SPPS reaction vessel

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 20% piperidine in DMF.
- Washing: Thoroughly wash the resin with DMF to remove the piperidine and by-products.
- Coupling:
 - In a separate vial, dissolve O-Benzyl-L-tyrosine p-toluenesulfonate, the coupling reagent (e.g., HBTU), and HOBt in DMF.
 - Add the base (e.g., DIPEA) to neutralize the tosylate salt and activate the carboxyl group.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours), with agitation.
- Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.^[5]

- **Washing:** Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.
- **Cycle Repetition:** Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the desired peptide sequence.
- **Cleavage and Deprotection:** After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl ester of tyrosine) using a cleavage cocktail (e.g., TFA-based).



[Click to download full resolution via product page](#)

Incorporation of O-Benzyl-L-tyrosine into a peptide chain.

Role in Drug Development and Research

O-Benzyl-L-tyrosine p-toluenesulfonate serves as a fundamental building block in the synthesis of a wide array of bioactive peptides and peptidomimetics. Its applications extend to:

- **Pharmaceutical Development:** It is a precursor in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[6]
- **Biochemical Research:** This compound is utilized in studies of protein-protein interactions and enzyme activity, aiding in the elucidation of complex biological processes.[6]
- **Peptide-based Therapeutics:** As a protected form of tyrosine, it is essential for the synthesis of peptide drugs where the native tyrosine residue is a key component for biological activity.

Conclusion

O-Benzyl-L-tyrosine p-toluenesulfonate is a cornerstone reagent for chemical and pharmaceutical research. Its well-defined properties, reliable synthesis, and versatility in peptide synthesis make it an indispensable tool for scientists working on the cutting edge of drug discovery and biochemical research. The detailed protocols and data presented in this guide aim to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemicalbook.com [chemicalbook.com]
- 2. O-Benzyl-L-tyrosine toluene-p-sulphonate | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]

- To cite this document: BenchChem. [O-Benzyl-L-tyrosine p-Toluenesulfonate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554931#o-benzyl-l-tyrosine-toluene-p-sulphonate-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com